molecular formula C19H26N4O2S B2434061 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 422533-05-9

2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2434061
M. Wt: 374.5
InChI Key: GVFMRPPDPXZTLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are of great importance in medicinal chemistry . The quinazoline ring in this compound is substituted with various groups, including a methoxyethylamino group, a sulfanyl group, and a methylpiperidin-1-yl group.

Scientific Research Applications

Synthesis and Derivative Exploration

  • Research has demonstrated the synthesis of new 3H-quinazolin-4-one derivatives from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, leading to compounds with potential antimicrobial activities. This synthesis involved reactions with different reagents to yield a variety of derivatives, including S-glycoside derivatives, indicating the versatility of quinazolinone scaffolds for generating bioactive molecules (Saleh et al., 2004).

Antitubercular Activity

  • Studies on substituted benzo[h]quinazolines and related compounds have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This highlights the potential of quinazoline derivatives as candidates for developing new antitubercular agents (Maurya et al., 2013).

Anticancer Properties

  • The discovery of derivatives with potent antiproliferative activity against human lung cancer cell lines emphasizes the anticancer potential of quinazolinone derivatives. Specifically, a derivative disturbed microtubule formation and inhibited tumor growth in vivo, underlining the therapeutic promise of these compounds in oncology (Suzuki et al., 2020).

Molecular Interaction Studies

  • The synthesis and molecular docking analysis of 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents demonstrate the utility of quinazoline derivatives in designing safer anti-inflammatory drugs. This research underscores the importance of molecular docking in identifying compounds with desirable biological activities and lower side effects (Manivannan & Chaturvedi, 2011).

properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-14-7-10-23(11-8-14)17(24)13-26-19-21-16-6-4-3-5-15(16)18(22-19)20-9-12-25-2/h3-6,14H,7-13H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFMRPPDPXZTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

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